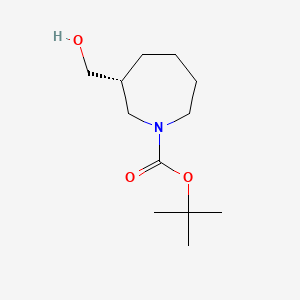
Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing an amine and a suitable leaving group, cyclization can be achieved under basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxymethylation reactions. This can be done by reacting the azepane ring with formaldehyde or other hydroxymethylating agents under controlled conditions.
Protection of the Amine Group: The amine group in the azepane ring can be protected using tert-butyl chloroformate to form the tert-butyl carbamate. This step is crucial to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The azepane ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl azepane-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate: The stereochemistry differs, which can influence its reactivity and biological activity.
Tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate: Contains a six-membered ring instead of a seven-membered azepane ring, affecting its chemical properties.
Uniqueness
Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate is unique due to its combination of a bulky tert-butyl group, a hydroxymethyl group, and a seven-membered azepane ring. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
GTUZRHLZQZWTGH-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)
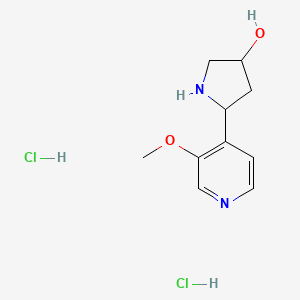
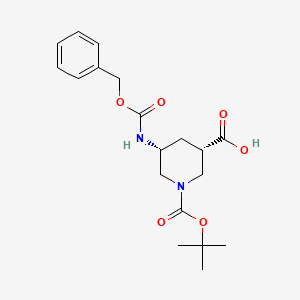
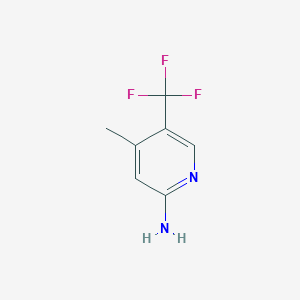
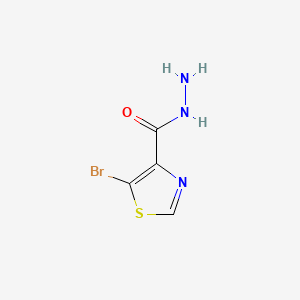
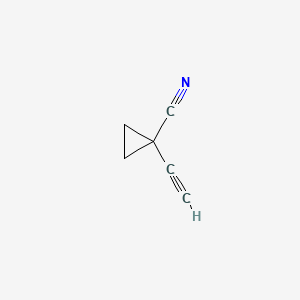
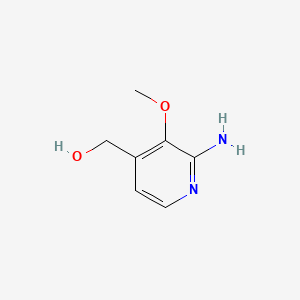
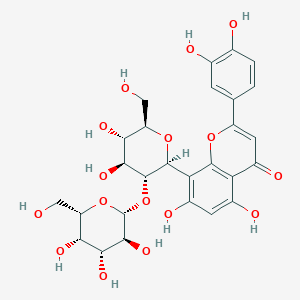
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
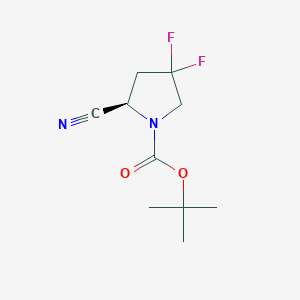
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
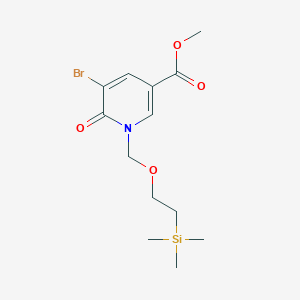
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
